Prostaglandin F2alpha Alcohol methyl ether
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Overview
Description
Prostaglandin F2alpha Alcohol Methyl Ether is a derivative of Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects and play crucial roles in various physiological processes, including inflammation, blood flow, and the induction of labor . This compound is particularly noted for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2alpha Alcohol Methyl Ether typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic total synthesis, which includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . These reactions are performed under mild conditions to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysis in industrial settings has been shown to improve efficiency and reduce costs. Key steps include the use of copper(II)-catalyzed regioselective p-phenylbenzoylation and the use of co-solvents like methyl tert-butyl ether to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2alpha Alcohol Methyl Ether undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in this compound can yield ketones or aldehydes, while reduction can revert these products back to alcohols .
Scientific Research Applications
Prostaglandin F2alpha Alcohol Methyl Ether has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling and regulation.
Mechanism of Action
Prostaglandin F2alpha Alcohol Methyl Ether exerts its effects by binding to the prostaglandin F2alpha receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, in the uterus, it stimulates luteolytic activity and the release of oxytocin, which are crucial for labor induction . The compound’s action is highly dependent on the number of receptors present on the target cells.
Comparison with Similar Compounds
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Comparison: Prostaglandin F2alpha Alcohol Methyl Ether is unique in its specific receptor binding and the resulting physiological effects. While similar compounds like cloprostenol and bimatoprost also bind to prostaglandin receptors, they may have different affinities and efficacies, leading to varied therapeutic applications. For instance, bimatoprost is widely used in the treatment of glaucoma, whereas this compound is more focused on reproductive health .
Properties
Molecular Formula |
C21H38O4 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1S,3R,4R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol |
InChI |
InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18?,19+,20-,21+/m0/s1 |
InChI Key |
VWEVSUSNDAHANL-QMCPRPJGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H](C1C/C=C\CCCCOC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O |
Origin of Product |
United States |
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